molecular formula C19H21N3O4 B2811060 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-45-3

4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2811060
CAS RN: 861206-45-3
M. Wt: 355.394
InChI Key: GUVJOAHUHYHDNE-UHFFFAOYSA-N
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Description

This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry and drug discovery .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel 1,2,4-triazole derivatives, including compounds similar to the one , and tested them for antimicrobial activities. Some derivatives were found to possess good to moderate activities against test microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Lipase and α-Glucosidase Inhibition

Another study focused on the synthesis of novel heterocyclic compounds derived from a similar triazole compound for the investigation of their lipase and α-glucosidase inhibition. Certain derivatives exhibited significant anti-lipase activity and were effective α-glucosidase inhibitors, suggesting their potential in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Electronic and Spectroscopic Analysis

The electronic and spectroscopic properties of heterocyclic 1,2,4-triazole derivatives have been analyzed through experimental and DFT calculations. These studies provide insights into the electronic structure, nonlinear optical properties, and molecular electrostatic potentials of these compounds, offering a basis for further functional material development (Beytur & Avinca, 2021).

Antioxidant Abilities

The antioxidant properties of new 5-amino-1,2,4-triazole derivatives containing a dimethoxyphenol moiety have been evaluated, revealing significant free-radical scavenging ability. Such findings indicate these compounds' potential in designing new antioxidant agents (Hussain, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could explore the biological activity of this compound. Given the known activities of other triazole derivatives, it could be a potential candidate for drug discovery .

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13-20-21(12-14-5-7-15(24-2)8-6-14)19(23)22(13)17-10-9-16(25-3)11-18(17)26-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVJOAHUHYHDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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